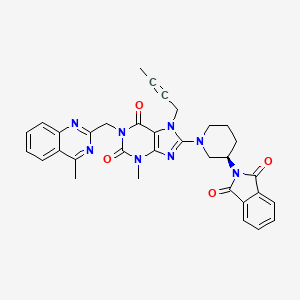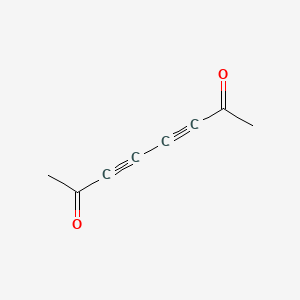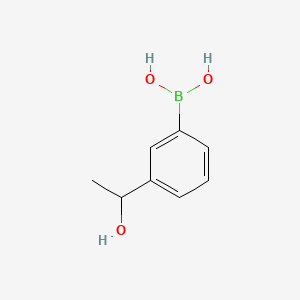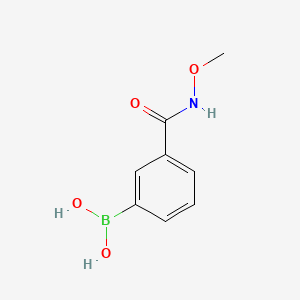
N-Phthalimid-Linagliptin
Übersicht
Beschreibung
(R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as (R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, is a useful research compound. Its molecular formula is C33H30N8O4 and its molecular weight is 602.655. The purity is usually 95%.
BenchChem offers high-quality (R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Dipeptidylpeptidase-4 (DPP-4)
N-Phthalimid-Linagliptin wurde auf sein Potenzial als DPP-4-Inhibitor untersucht . DPP-4-Inhibitoren sind Antihyperglykämika, die die Blutzuckerkontrolle bei Typ-2-Diabetes-Patienten verbessern . Sie können entweder als Monotherapie oder in Kombination mit anderen Antidiabetika eingesetzt werden .
2. Behandlung von Typ-2-Diabetes mellitus (T2DM) Die Verbindung hat sich in der Behandlung von T2DM als vielversprechend erwiesen . In einer Studie wurde festgestellt, dass bestimmte Hybride der Verbindung eine stärkere DPP-4-Hemmwirkung in vitro aufwiesen als Alogliptin, ein häufig verwendetes Medikament für T2DM . Diese Hybride zeigten auch eine bessere Blutzuckerkontrolle als Alogliptin bei Typ-2-Diabetes-Ratten .
Antioxidative Aktivität
Einige Hybride von this compound zeigten eine hohe Radikalfängeraktivität im DPPH-Assay . Dies deutet darauf hin, dass sie ein antioxidatives Potenzial haben könnten .
Krebstherapie
Phthalimido-Thiazolidin-Derivate, zu denen auch this compound gehört, wurden auf ihre potenzielle Verwendung in der Krebstherapie untersucht . Eine Verbindung, FT-12, zeigte eine antiproliferative Aktivität gegen bestimmte Krebszellen
Wirkmechanismus
Target of Action
N-Phthalimide-linagliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate a decrease in blood glucose levels .
Mode of Action
N-Phthalimide-linagliptin acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of GLP-1 and GIP, thereby increasing their levels in the body . This leads to enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, resulting in improved glycemic control .
Biochemical Pathways
The inhibition of DPP-4 by N-Phthalimide-linagliptin affects several biochemical pathways. It enhances the activity of incretin hormones, leading to increased insulin synthesis and release from pancreatic beta cells . It also reduces glucagon secretion from pancreatic alpha cells, which decreases hepatic glucose production . Furthermore, N-Phthalimide-linagliptin has been shown to have anti-inflammatory effects, reducing the concentration of proinflammatory factors such as TNF-α and IL-6 .
Pharmacokinetics
N-Phthalimide-linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . It is rapidly absorbed after oral administration, with maximum plasma concentration occurring approximately 90 minutes post-dose . The majority of N-Phthalimide-linagliptin is eliminated as the parent compound, indicating that metabolism plays a minor role in its overall pharmacokinetics .
Result of Action
The molecular and cellular effects of N-Phthalimide-linagliptin’s action are multifaceted. It improves glycemic control by enhancing insulin secretion and reducing glucagon release . Additionally, it has been shown to have antiproliferative activity against cancer cells . For instance, N-Phthalimide derivatives have been found to inhibit the migration capacity of certain cancer cells and decrease colony formation .
Action Environment
The action, efficacy, and stability of N-Phthalimide-linagliptin can be influenced by various environmental factors. For instance, the presence of certain functional groups can lead to folded molecular geometries due to n-π interactions among proximal amine-phthalimide sites . These interactions can affect the compound’s reactivity and stability. Furthermore, the compound’s reactivity can be influenced by the presence of other chemical entities in the environment, such as reactive oxygen species .
Eigenschaften
IUPAC Name |
7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N8O4/c1-4-5-17-39-27-28(37(3)33(45)40(31(27)44)19-26-34-20(2)22-12-8-9-15-25(22)35-26)36-32(39)38-16-10-11-21(18-38)41-29(42)23-13-6-7-14-24(23)30(41)43/h6-9,12-15,21H,10-11,16-19H2,1-3H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVXJPINFRNEPM-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N4C(=O)C5=CC=CC=C5C4=O)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N4C(=O)C5=CC=CC=C5C4=O)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020126 | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886588-63-2 | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886588-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-But-2-ynyl-8-[(R)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-piperidin-1-yl]-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)











